molecular formula C20H22N2O4S2 B2789712 2- (N'-Benzoyltioureido) -3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4h-Thieno [2,3-C] Pyran CAS No. 314042-00-7

2- (N'-Benzoyltioureido) -3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4h-Thieno [2,3-C] Pyran

Cat. No.: B2789712
CAS No.: 314042-00-7
M. Wt: 418.53
InChI Key: JDASTVRHVYWPRX-UHFFFAOYSA-N
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Description

2- (N'-Benzoyltioureido) -3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4h-Thieno [2,3-C] Pyran is a complex organic compound that belongs to the class of thienopyran derivatives

Preparation Methods

The synthesis of 2- (N'-Benzoyltioureido) -3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4h-Thieno [2,3-C] Pyran typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of ethyl acetoacetate, benzoyl isothiocyanate, and other reagents in the presence of a base or catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

2- (N'-Benzoyltioureido) -3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4h-Thieno [2,3-C] Pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.

    Cyclization: The compound can undergo cyclization reactions to form various cyclic derivatives, which may have different biological activities and properties.

Scientific Research Applications

2- (N'-Benzoyltioureido) -3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4h-Thieno [2,3-C] Pyran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2- (N'-Benzoyltioureido) -3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4h-Thieno [2,3-C] Pyran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

2- (N'-Benzoyltioureido) -3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4h-Thieno [2,3-C] Pyran can be compared with other thienopyran derivatives and similar compounds:

Properties

IUPAC Name

ethyl 2-(benzoylcarbamothioylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-4-25-18(24)15-13-10-20(2,3)26-11-14(13)28-17(15)22-19(27)21-16(23)12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H2,21,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDASTVRHVYWPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=S)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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